molecular formula C13H14N2O B2535066 3-(1-Phenylethoxy)pyridin-2-amine CAS No. 81066-64-0

3-(1-Phenylethoxy)pyridin-2-amine

Cat. No. B2535066
CAS RN: 81066-64-0
M. Wt: 214.268
InChI Key: PPDXZQYCEONNNJ-UHFFFAOYSA-N
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Description

The compound "3-(1-Phenylethoxy)pyridin-2-amine" is a derivative of pyridin-2-amine, which is a core structure in various ligands and has been extensively studied for its potential applications in coordination chemistry and material science. The compound is characterized by the presence of a phenylethoxy group attached to the pyridine ring, which can influence its physical, chemical, and optical properties.

Synthesis Analysis

The synthesis of related pyridin-2-amine derivatives often involves multi-step reactions, including substitution and coupling reactions. For instance, the synthesis of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (L1) was reported using a method that could potentially be adapted for the synthesis of "this compound" . Similarly, the synthesis of tris(2-pyridylmethyl)amine-based ligands with phenylethynyl units was achieved through Sonogashira couplings and substitution reactions . These methods could provide insights into the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyridin-2-amine derivatives is crucial in determining their properties and reactivity. Single-crystal X-ray diffraction analyses have been used to determine the solid-state structures of such compounds . The molecular geometry, bond lengths, and angles are key factors that influence the behavior of these molecules in various chemical reactions and their interaction with other molecules.

Chemical Reactions Analysis

Pyridin-2-amine derivatives participate in a variety of chemical reactions, including coordination with metal ions to form complexes. For example, the ligand L1 forms a complex with ZnCl2, engaging in both primary cation and secondary anion coordination . The reactivity of "this compound" could also be explored in the context of forming coordination complexes with metals, which could lead to interesting chemical and physical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridin-2-amine derivatives are influenced by their molecular structure. For instance, the ligand L1 and its ZnCl2 complex exhibit a phase transition and a birefringent fluid mixed with crystalline domains at high temperatures . The introduction of a phenylethoxy group in "this compound" could result in unique phase behavior and fluorescent properties. Additionally, the presence of substituents on the pyridine ring can affect the non-linear optical properties of these compounds, as seen in the study of derivatives of 5-nitro-N-(1-phenylethyl)pyridin-2-amine .

Scientific Research Applications

Synthesis and Characterization in Coordination Chemistry

3-(1-Phenylethoxy)pyridin-2-amine and its derivatives play a significant role in the field of coordination chemistry. For instance, the synthesis and characterization of copper(I) complexes containing novel bidentate iminopyridine ligands have been explored. These ligands include pyridin-2-ylmethylene-amine derivatives, which exhibit interesting coordination patterns and redox behaviors when complexed with copper(I) (Dehghanpour et al., 2007).

Development of Polymer and Materials Chemistry

In polymer and materials chemistry, derivatives of pyridin-2-amine, similar to this compound, are instrumental. They are used in the synthesis of linear, alternating polymers of aromatic amines. These polymers show potential in creating high-spin states, a crucial aspect for advanced material development (Cervantes et al., 2015).

Applications in Organic Synthesis and Reaction Mechanisms

The compound and its related structures have been studied for their reactivity and mechanisms in organic synthesis. For example, the kinetics and mechanism of reactions involving pyridin-2-amine 1-oxides with acetylating agents highlight the compound's reactivity in different solvents (Deady & Stanborough, 1982). Additionally, studies on the regioselectivity and mechanism of synthesizing N-substituted 2-pyridones and 2-substituted pyridines via metal-free C-O and C-N bond-cleaving of oxazoline[3,2-a]pyridiniums have provided insights into the chemical behavior of such compounds (Li et al., 2017).

Redox-Active Applications in Catalysis

This compound derivatives have been explored for their redox-active properties, which are crucial in various catalytic processes. For instance, their use in C(sp3)–C(sp) and C(sp3)–C(sp2) bond formation via metal-free photoredox catalysis highlights their potential in organic transformations (Ociepa et al., 2018).

Advancements in Heterocyclic Chemistry

The compound and its analogs are pivotal in the advancement of heterocyclic chemistry. Modular synthesis of substituted pyridines through synergistic copper/iminium catalysis exemplifies the versatility of pyridin-2-amine derivatives in synthesizing complex molecular structures (Wei & Yoshikai, 2013).

Safety and Hazards

The safety information for “3-(1-Phenylethoxy)pyridin-2-amine” includes several hazard statements: H302, H315, H319, H335 . These correspond to the following hazards: harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

3-(1-phenylethoxy)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10(11-6-3-2-4-7-11)16-12-8-5-9-15-13(12)14/h2-10H,1H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDXZQYCEONNNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC2=C(N=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81066-64-0
Record name 3-(1-phenylethoxy)pyridin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1-bromoethylbenzene (55 g, 0.296 mol) and 2-amino-3-hydroxypyridine (29.6 g, 0.269 mol) in 40% aqueous sodium hydroxide solution (200 ml) and dichloromethane (200 ml) was treated with Adogen 464 (10 ml) and stirred vigorously at room temperature for 16 hours. A further 200 ml of water was added and the product extracted into dichloromethane, dried, and the solvent evaporated. Chromatography (silica gel, chloroform-methanol) gave the product as a crystalline solid (37.6 g, 63%), m.p. 79°-83° C.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
29.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
catalyst
Reaction Step Three
Yield
63%

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